Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methoxymethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxadiazole compounds.
Scientific Research Applications
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl and ethyl ester groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 1,2,4-oxadiazole-5-carboxylate: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and stability.
Properties
IUPAC Name |
ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYKAJPDPQILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340316-97-3 |
Source
|
Record name | ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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